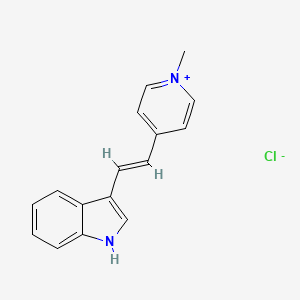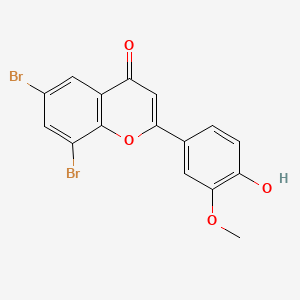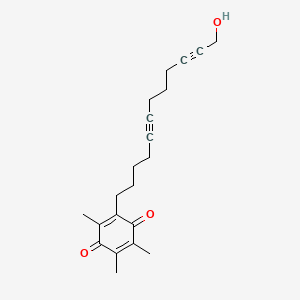
2-Aminobenzenesulfonamide
Übersicht
Beschreibung
2-Aminobenzenesulfonamide is a sulfonamide and a member of benzenes . It is freely soluble in water, glacial acetic acid, ethyl alcohol, acetone, and methanol; insoluble in benzene . It is also known as a diuretic and an inhibitor of carbonic anhydrase B .
Synthesis Analysis
The synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) starts from 2-nitrobenzenesulfonamide and but-2-yne-1,4-diol via Mitsunobu and Nicholas reactions . This process is used for the development of an adjustable alkyne reagent in click reactions .Molecular Structure Analysis
The molecular structure of 2-Aminobenzenesulfonamide is optimized and the electronic transitions (HOMO-LUMO) of the drug are described .Chemical Reactions Analysis
2-Aminobenzenesulfonamide-containing cyclononyne acts as an adjustable click reagent for strain-promoted azide–alkyne cycloaddition . The reactivity of the alkyne is controlled by introducing various N-functionalities .Physical And Chemical Properties Analysis
2-Aminobenzenesulfonamide has a molecular weight of 172.21 g/mol . It is freely soluble in water, glacial acetic acid, ethyl alcohol, acetone, and methanol; insoluble in benzene .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
- Kaneda (2020) discusses the synthesis of novel cyclic compounds containing aminobenzenesulfonamide. These include polyheterocyclic compounds, cyclononyne as a multifunctional click cycloalkyne agent, and cyclopenta[c]piperidine alkaloids. This highlights its versatility in organic syntheses and potential in pharmaceuticals (Kaneda, 2020).
Tautomerism in Heterocycles
- Maloshitskaya et al. (2005) synthesized derivatives of 2-aminobenzenesulfonamide with aromatic aldehydes and 1,3-dicarbonyl compounds. They studied ring-chain tautomerism, crucial for understanding chemical behavior in solutions (Maloshitskaya et al., 2005).
Oxidative Synthesis Applications
- Sharif et al. (2014) developed a zinc-catalyzed oxidative transformation of 2-aminobenzenesulfonamide with benzyl alcohols to produce quinazolinones and benzothiadiazine dioxides. This process demonstrates its utility in diverse chemical syntheses (Sharif et al., 2014).
Adjustable Click Reagent in SPAAC Reaction
- Kaneda, Naruse, and Yamamoto (2017) describe the development of 2-aminobenzenesulfonamide-containing cyclononyne for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This innovation is significant for controlling reactivity in click chemistry (Kaneda, Naruse, & Yamamoto, 2017).
N-Alkylation and Recognition of Amino Groups
- Lu et al. (2015) achieved direct N-alkylation of aminobenzenesulfonamides, demonstrating potential for differentiating amino groups in complex molecules. This is vital for advancements in transition-metal-catalyzed processes (Lu et al., 2015).
Therapeutic Applications in Cancer Treatment
- A study by Colinas (2013) describes novel ureido-sulfonamides prepared from aminobenzenesulfonamide for inhibiting metastatic tumor growth. This represents a novel approach in cancer therapy (Colinas, 2013).
Solubility and Solution Thermodynamics
- Asadi et al. (2020) measured the solubility of 4-aminobenzenesulfonamide in binary solvent systems. Understanding solubility and thermodynamics is critical for its practical applications in chemical processes (Asadi et al., 2020).
Antimicrobial Activity
- Vanparia et al. (2010) synthesized and tested novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide compounds for antimicrobial activity. This research is significant for developing new antimicrobial agents (Vanparia et al., 2010).
Synthesis and Pharmacological Evaluation
- Salem, Mahdi, and Mohammed (2017) synthesized 4-aminobenzenesulfonamide conjugates with ibuprofen and indomethacin, evaluating their anti-inflammatory potential. Such conjugates could lead to more selective and effective anti-inflammatory drugs (Salem, Mahdi, & Mohammed, 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-aminobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZSBRQTAHVVGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186717 | |
| Record name | 2-Aminobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzenesulfonamide | |
CAS RN |
3306-62-5 | |
| Record name | 2-Aminobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3306-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-aminobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Aminobenzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YME8QXY8ED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Aminobenzenesulfonamide?
A1: The molecular formula of 2-Aminobenzenesulfonamide is C7H8N2O2S, and its molecular weight is 188.22 g/mol.
Q2: What are some key spectroscopic data points used to characterize 2-Aminobenzenesulfonamide?
A2: Researchers commonly utilize techniques like IR, 1H-NMR, 13C-NMR, and MS to characterize 2-Aminobenzenesulfonamide. [] For example, 15N NMR studies reveal valuable information about its binding mode with targets like carbonic anhydrase. []
Q3: How does the structure of 2-Aminobenzenesulfonamide influence its reactivity?
A3: The presence of both the sulfonamide and the amine group significantly impacts the reactivity of 2-Aminobenzenesulfonamide. For instance, it can undergo cyclization reactions to form various heterocycles like benzothiadiazines. [, , ] Furthermore, the sulfonamide nitrogen can participate in binding interactions with metal ions. [, ]
Q4: Can you elaborate on the use of 2-Aminobenzenesulfonamide as a click reagent?
A4: Researchers have developed a 2-Aminobenzenesulfonamide-containing cyclononyne (ABSACN) as a "clickable" alkyne reagent for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The reactivity of ABSACN can be fine-tuned by modifying the N-functionality, highlighting its versatility in bioconjugation applications. [, ]
Q5: How do structural modifications of 2-Aminobenzenesulfonamide affect its biological activity?
A5: Modifying the substituents on the benzene ring or the sulfonamide nitrogen can significantly alter the compound's pharmacological properties. For instance, introducing halogen atoms or different aryl groups can influence its binding affinity to targets like carbonic anhydrase. [, , , ]
Q6: Are there any specific examples of 2-Aminobenzenesulfonamide derivatives with interesting biological activity?
A6: Yes, researchers have synthesized various 2-Aminobenzenesulfonamide derivatives with promising biological activities. For example, derivatives containing chromone moieties exhibit potent inhibition against carbonic anhydrase. [] Additionally, 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives, synthesized from 2-Aminobenzenesulfonamide, have shown promising anticancer activity. [, ]
Q7: What are some common synthetic routes to access 2-Aminobenzenesulfonamide and its derivatives?
A7: One approach involves reacting 2-nitrobenzenesulfonamide with various reagents. [] Another method uses condensation reactions between 2-Aminobenzenesulfonamide and aldehydes, often catalyzed by agents like sodium hydrogen sulfite or polyphosphoric acid trimethylsilyl ester. [, ]
Q8: Are there any green chemistry approaches for synthesizing these compounds?
A8: Yes, researchers have explored environmentally friendly synthetic routes. For example, a silica-gel-supported ceric ammonium nitrate catalyst facilitates the synthesis of 3-aryl-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxides from 2-Aminobenzenesulfonamide and benzaldehydes at room temperature. This method provides a rapid and efficient route to these valuable compounds. [] Another study highlights the use of nickel pincer complexes to catalyze the synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides from 2-Aminobenzenesulfonamide and primary alcohols. This acceptorless dehydrogenative coupling reaction is atom-economical and produces water and hydrogen gas as byproducts. []
Q9: Can you provide specific examples of how the reactivity of 2-Aminobenzenesulfonamide is exploited in organic synthesis?
A9: The compound is a valuable precursor for synthesizing diverse heterocyclic compounds. For instance, it reacts with chloroalkyl isocyanates to yield 1,2,4-benzothiadiazine 1,1-dioxide derivatives. [] Similarly, reacting it with chloroalkyl isothiocyanates leads to the formation of 3-aminoalkylthio-2H-1,2,4-benzothiadiazine 1,1-dioxides. []
Q10: Has computational chemistry played a role in understanding and optimizing 2-Aminobenzenesulfonamide derivatives?
A10: While specific computational studies on this exact molecule aren't explicitly mentioned in the provided abstracts, computational methods like QSAR are routinely employed in drug discovery to analyze structure-activity relationships and optimize lead compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1663344.png)





![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)

![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide](/img/structure/B1663357.png)

